5,6-Dibromo-2,3-dihydrobenzo[b]furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
5,6-dibromo-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4H,1-2H2 |
InChI Key |
KVGZTLBNLKGEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C21)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dibromo 2,3 Dihydrobenzo B Furan and Its Derivatives
Direct Halogenation Strategies for Dibrominated Dihydrobenzofurans
The introduction of bromine atoms onto the dihydrobenzofuran core can be achieved through direct halogenation or by constructing the ring system from brominated precursors. These approaches offer distinct advantages and challenges in controlling regioselectivity.
Regioselective Bromination Approaches to Dihydrobenzofuran Scaffolds
Direct bromination of the parent 2,3-dihydrobenzofuran (B1216630) scaffold presents a straightforward approach to obtaining brominated derivatives. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the oxygen atom and the alkyl portion of the dihydrofuran ring. Theoretical studies on similar bicyclic heteroaromatic systems suggest that the positions on the benzene (B151609) ring are susceptible to electrophilic attack. semanticscholar.org The specific synthesis of 5,6-dibromo-2,3-dihydrobenzo[b]furan would likely involve the treatment of 2,3-dihydrobenzofuran with a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in an appropriate solvent to control the reaction. Achieving the desired 5,6-disubstitution pattern may require careful optimization of reaction conditions to overcome the formation of other isomers.
De Novo Synthesis of Brominated Furan (B31954)/Dihydrofuran Structures
An alternative to direct bromination is the de novo synthesis, which involves the construction of the brominated dihydrobenzofuran ring system from acyclic or simpler cyclic precursors that already contain the desired bromine substitution pattern. This strategy offers greater control over the final substitution pattern. For instance, a suitably substituted brominated phenol (B47542) could undergo cyclization to form the dihydrobenzofuran ring. While the search results primarily discuss the formation of polybrominated dibenzo-p-dioxins and dibenzofurans through high-temperature processes, the underlying principle of building the heterocyclic system from brominated precursors is applicable. nih.gov A more controlled synthetic approach could involve the reaction of a dibrominated catechol derivative with a dielectrophile to form the dihydrofuran ring.
Cyclization and Annulation Reactions Towards Dihydrobenzofuran Frameworks
Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed reactions for the construction of heterocyclic frameworks. These methods often provide high levels of efficiency and selectivity.
Palladium-Catalyzed Heteroannulation for Dihydrobenzofuran Formation
Palladium catalysis has become a cornerstone in the synthesis of complex molecules, and the formation of dihydrobenzofurans is no exception. nih.gov These methods typically involve the coupling of a phenol derivative with an unsaturated partner, leading to the formation of both a C-C and a C-O bond in a single cascade process. nih.gov
A significant advancement in the palladium-catalyzed synthesis of dihydrobenzofurans involves the use of urea-based ligands. nih.govdigitellinc.comacs.orgnih.gov These ligands have been shown to be highly effective in promoting the heteroannulation of 2-bromophenols with 1,3-dienes. nih.govnih.gov This convergent approach allows for the rapid assembly of the dihydrobenzofuran core from readily available starting materials. nih.govacs.org To synthesize a 5,6-dibrominated derivative, one could envision starting with a 2,4,5-tribromophenol (B77500) and reacting it with a suitable 1,3-diene in the presence of a palladium catalyst and a urea (B33335) ligand. The reaction conditions are typically robust and can be performed with low catalyst loadings under ambient conditions. nih.govacs.org
The general reaction conditions for this transformation are outlined in the table below.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | Urea-based ligand |
| Base | NaOtBu |
| Solvent | Toluene/Anisole mixture |
| Temperature | 110 °C |
This table represents typical conditions and may vary depending on the specific substrates used. acs.org
This methodology has been shown to tolerate a wide range of functional groups on both the bromophenol and the diene, making it a versatile tool for the synthesis of diverse dihydrobenzofuran libraries. nih.gov
For the synthesis of chiral, non-racemic dihydrobenzofurans, enantioselective palladium-catalyzed methods have been developed. One such powerful strategy is the asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. acs.orgnih.gov This reaction proceeds with excellent regio- and enantiocontrol, providing access to optically active 2,3-dihydrobenzofurans. acs.orgnih.gov The use of chiral phosphine (B1218219) ligands, such as TY-Phos, is crucial for achieving high levels of enantioselectivity. acs.orgthieme-connect.com This method has been successfully applied to the synthesis of natural products. acs.orgnih.gov The synthesis of an enantiomerically enriched this compound derivative would require starting with a 4,5-dibromo-2-bromophenol and coupling it with a 1,3-diene under the developed asymmetric conditions.
The key features of this enantioselective reaction are summarized below.
| Feature | Description |
| Catalyst System | Palladium complex with a chiral phosphine ligand (e.g., TY-Phos) |
| Reactants | o-Bromophenols and 1,3-dienes |
| Key Transformations | Heck reaction followed by a Tsuji-Trost allylation |
| Outcome | Chiral, substituted 2,3-dihydrobenzofurans |
| Selectivity | High regio- and enantioselectivity |
This table highlights the general characteristics of the enantioselective Heck/Tsuji-Trost reaction for dihydrobenzofuran synthesis. acs.orgnih.gov
Cross-Coupling Strategies for Bromine Incorporation or Substitution in Benzofuran (B130515) Precursors
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways for synthesizing substituted benzofurans. mdpi.com The Suzuki cross-coupling reaction, in particular, is a highly utilized method for creating biaryl compounds and can be adapted for the synthesis of benzofuran derivatives. mdpi.com This approach typically involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. mdpi.com For the synthesis of precursors to this compound, a strategy could involve the coupling of a suitably substituted brominated phenol with a boronic acid derivative.
Another powerful technique is the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides. This reaction, often catalyzed by both palladium and copper complexes, can be followed by an intramolecular cyclization to construct the benzofuran ring system. nih.govorganic-chemistry.org For instance, a di-iodophenol can be coupled with a terminal alkyne, and the resulting intermediate can then undergo cyclization to form the benzofuran scaffold, which can be subsequently brominated or built from brominated precursors. nih.gov Similarly, Negishi coupling, which utilizes organozinc reagents, has been employed in the synthesis of biologically active benzofurans, demonstrating the versatility of these cross-coupling methods in building complex molecular architectures. nih.gov
| Reaction Type | Catalyst System | Key Reactants | General Application | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium complex (e.g., Pd(II)) | Aryl Halide, Arylboronic Acid | Formation of biaryl moieties on the benzofuran core. | mdpi.com |
| Sonogashira Coupling | Palladium and Copper Iodide (co-catalyst) | o-Iodophenol, Terminal Alkyne | Coupling followed by intramolecular cyclization to form the benzofuran ring. | nih.govorganic-chemistry.org |
| Negishi Coupling | Palladium complex | Aryl Halide, Organozinc Reagent | Versatile C-C bond formation for complex derivative synthesis. | nih.gov |
Copper-Mediated Cyclization Protocols for Benzofuran Ring Construction
Copper-catalyzed reactions provide an efficient and often more economical alternative to palladium for the construction of the benzofuran ring. A prominent strategy involves the intramolecular dehydrogenative C-H/O-H coupling. rsc.orgrsc.orgsemanticscholar.org This method has been successfully applied to synthesize benzothieno[3,2-b]benzofurans, and the principle is applicable to other benzofuran derivatives. rsc.orgrsc.orgsemanticscholar.org Typically, a copper salt like copper(II) acetate (B1210297) (Cu(OAc)₂) acts as both a catalyst and an oxidant. rsc.org The proposed mechanism initiates with the deprotonation of a phenol precursor by a base, followed by a single electron transfer (SET) with the Cu(II) catalyst to generate a phenoxy radical. rsc.orgsemanticscholar.org This radical intermediate then undergoes intramolecular C-O cyclization. Subsequent oxidation and deprotonation yield the final benzofuran product. rsc.orgsemanticscholar.org This approach avoids the need for pre-functionalized starting materials like aryl halides, making it an atom-economical process. rsc.org
One-pot syntheses using copper catalysts are also prevalent. For example, polysubstituted benzofurans can be prepared from phenols and alkynes through a sequence of nucleophilic addition and aerobic oxidative cyclization, mediated by a copper catalyst. researchgate.net These methods demonstrate good functional group tolerance and often proceed under mild conditions. researchgate.net
| Methodology | Catalyst/Reagents | Proposed Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Dehydrogenative C-H/O-H Coupling | Cu(OAc)₂, Base (e.g., Cs₂CO₃) | Phenoxy radical formation via Single Electron Transfer (SET), followed by cyclization. | High yields; avoids pre-functionalization of substrates. | nih.govrsc.orgsemanticscholar.org |
| One-Pot Phenol and Alkyne Cyclization | Copper catalyst (e.g., CuX) | Sequential nucleophilic addition and aerobic oxidative cyclization. | Good functional group tolerance; mild conditions. | researchgate.net |
Metal-Free Cyclization Approaches
Brønsted Acid-Mediated Cyclodehydration of Phenols
Brønsted acids can effectively catalyze the synthesis of the dihydrobenzofuran ring through the cyclodehydration of appropriate phenol precursors. Strong acids like triflic acid (HOTf) can facilitate the addition of phenols to simple olefins. uchicago.edu The reaction mechanism typically involves the protonation of the olefin to generate a carbocation intermediate. This electrophilic center is then trapped intramolecularly by the nucleophilic hydroxyl group of the phenol, leading to the formation of the dihydrobenzofuran ring after deprotonation. This method offers a straightforward alternative to metal-catalyzed processes, often utilizing low catalyst loadings under relatively mild conditions. uchicago.edu The efficiency of the reaction can be sensitive to the acid concentration and temperature, particularly when acid-labile functional groups are present on the aromatic ring. uchicago.edu
Base-Induced Ring Closure Reactions
Base-induced cyclization represents another important metal-free strategy. These reactions typically proceed via an intramolecular nucleophilic substitution (SₙAr) or addition mechanism. A common approach involves the deprotonation of a phenol to generate a more nucleophilic phenoxide. This phenoxide can then attack an electrophilic center within the same molecule to close the ring. For example, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote the cyclization of 2-propargyl cyclohexenones to form benzofuran derivatives after an oxidation step. nih.govacs.org The feasibility and regioselectivity of these ring closures are often governed by Baldwin's rules, which predict the relative favorability of different cyclization pathways (e.g., 5-exo-trig vs. 5-endo-trig). libretexts.org
Intramolecular Michael Addition Strategies
The intramolecular Michael addition is a powerful and widely used method for the synthesis of 2,3-dihydrobenzofurans. acs.orgacs.org This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated system, such as a ketone, ester, or nitroolefin, tethered to the phenol. acs.org The reaction can be catalyzed by either a base or an acid. Base catalysis proceeds through the formation of a phenoxide nucleophile, while acid catalysis activates the Michael acceptor. This strategy allows for the construction of the five-membered heterocyclic ring with the potential for creating new stereocenters at the 2- and 3-positions of the dihydrobenzofuran core. acs.org The reaction is a key step in many cascade or domino sequences leading to complex molecular structures. acs.org
Organocatalytic Methodologies for Dihydrobenzofuran Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydrobenzofuran derivatives, offering a metal-free approach to producing chiral molecules. metu.edu.tr These methods often rely on the principles of intramolecular Michael addition, but utilize chiral small molecules as catalysts to control the stereochemical outcome.
For example, primary amine-thiourea organocatalysts derived from amino acids or carbohydrates have been successfully employed in the enantioselective synthesis of trans-dihydrobenzofurans. acs.org These bifunctional catalysts activate the substrate through the formation of an enamine or iminium ion while simultaneously directing the approach of the nucleophile via hydrogen bonding interactions, leading to high yields and excellent enantioselectivities. acs.org N-heterocyclic carbenes (NHCs) have also been shown to catalyze intramolecular Michael reactions by generating a reactive enol intermediate from an α,β-unsaturated aldehyde, which then undergoes cyclization. nih.gov The use of chiral enantiopure triazolium salts as NHC precursors allows for high levels of enantioselectivity in the formation of the dihydrobenzofuran products. nih.gov These organocatalytic approaches are attractive due to their operational simplicity, environmental friendliness, and ability to generate optically active products that are valuable in medicinal chemistry. metu.edu.trresearchgate.net
| Catalyst Type | Reaction Type | Mechanism of Activation | Key Advantage | Reference |
|---|---|---|---|---|
| Primary Amine-Thiourea | Intramolecular Michael Addition | Bifunctional activation via enamine formation and hydrogen bonding. | High enantioselectivity for trans-dihydrobenzofurans. | acs.org |
| N-Heterocyclic Carbenes (NHCs) | Intramolecular Michael Addition | Generation of a reactive enol intermediate from an unsaturated aldehyde. | Highly diastereo- and enantioselective; desymmetrization reactions possible. | nih.gov |
| Quinine-based Bifunctional Catalysts | Friedel-Crafts/Domino Reactions | Activation of substrates for domino C-C bond formation. | Synthesis of disubstituted dihydrobenzofurans with high enantiomeric excess. | metu.edu.tr |
Asymmetric Organocatalytic Strategies for Cyclopenta[b]benzofuran Scaffolds
The construction of the cyclopenta[b]benzofuran framework, a core structure in many bioactive molecules, has been a significant focus of synthetic innovation. An effective approach involves an enantioselective organocatalytic strategy that combines a Brønsted base and N-heterocyclic carbene (NHC) catalysis. nih.govresearchgate.net This method facilitates a one-pot intramolecular double cyclization of ortho-substituted cinnamaldehydes, beginning with a cycle-specific enantioselective Michael addition, which is followed by a benzoin (B196080) condensation. nih.gov This dual catalytic system yields cyclopenta[b]benzofurans in moderate to good yields with excellent stereoselectivities. nih.govresearchgate.net
The reaction's success hinges on the careful selection of the organocatalyst. For instance, spiro-pyrrolidine catalysts have been employed in highly enantioselective Robinson annulations to construct densely functionalized cis-hydrodibenzofuran frameworks. scielo.br In the dual cyclization strategy, a quinine-derived Brønsted base catalyst is proposed to deprotonate the substrate, forming an enolate and a chiral ammonium (B1175870) ion. researchgate.net Hydrogen bonding interactions between the enolate and the catalyst's hydroxyl and ammonium groups are believed to control the stereochemical outcome of the initial Michael addition. researchgate.net The absolute configuration of the resulting cyclopenta[b]benzofuran products has been confirmed through X-ray analysis. researchgate.net This methodology has been shown to tolerate a range of both electron-donating and electron-withdrawing substituents on the starting cinnamaldehyde. researchgate.net
Another innovative strategy for accessing cyclopenta[b]benzofuran scaffolds is a hemin/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition. scielo.brrsc.org This biomimetic approach offers an environmentally benign route with excellent atom- and step-economy. rsc.org Mechanistic studies suggest the reaction proceeds via a two-electron oxidation pathway. rsc.org The resulting products from these organocatalytic strategies have demonstrated potential biological activity, with some derivatives showing moderate anti-cancer activities. rsc.org
Table 1: Asymmetric Organocatalytic Synthesis of Cyclopenta[b]benzofurans
| Strategy | Catalysis Type | Key Reaction Steps | Yields | Stereoselectivity | Ref |
|---|---|---|---|---|---|
| Intramolecular Double Cyclization | Brønsted Base & NHC | Enantioselective Michael Addition, Benzoin Condensation | Moderate to Good | Up to 19:1 dr, 96% ee | nih.govresearchgate.net |
| Oxidative Phenol-Enamine Cycloaddition | Hemin/t-BuOOH | Formal [3+2] Cycloaddition | Not specified | Not specified | rsc.org |
| Robinson Annulation | Spiro-pyrrolidine Catalyst | Robinson Annulation | Not specified | High | scielo.br |
Activation of N-Bromosuccinimide in 2-Bromomethyl-2,3-dihydrobenzofuran Synthesis
The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans, valuable and highly functionalized intermediates, can be achieved through the intramolecular cyclization of 2-allylphenols. organic-chemistry.orgnih.gov While N-bromosuccinimide (NBS) is a safe, inexpensive, and easy-to-handle brominating agent, its direct application for this transformation is ineffective. organic-chemistry.orgnih.gov The successful synthesis requires the activation of NBS through an organocatalytic process. organic-chemistry.org
A particularly effective catalytic system is a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid. organic-chemistry.orgnih.gov It is hypothesized that this system generates acetyl hypobromite (B1234621) (AcOBr) in situ, which serves as the active brominating agent. organic-chemistry.orgnih.gov The proposed mechanism begins with an acid-base reaction between DBU and acetic acid to form a soluble acetate ion. This ion then reacts with NBS to produce acetyl hypobromite. organic-chemistry.org The AcOBr first brominates the phenol ring of the 2-allylphenol (B1664045) substrate. Subsequently, it transfers a bromine atom to the alkene moiety, which induces a bromiranium-mediated cyclization to form a protonated cyclic intermediate. The final product is obtained after a proton is abstracted by the succinimide (B58015) anion. organic-chemistry.org
This protocol has proven to be robust, allowing for the conversion of a variety of 2-allylphenols with different electronic properties and is scalable up to the 10 mmol level. organic-chemistry.orgnih.gov The reaction conditions have been optimized, and for many substrates, dichloromethane (B109758) (DCM) can be replaced with the less regulated solvent, acetone. organic-chemistry.org
Table 2: Organocatalytic Activation of NBS for 2-Bromomethyl-2,3-dihydrobenzofuran Synthesis
| Substrate | Catalyst System | Proposed Active Agent | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| 2-Allylphenol | DBU / Acetic Acid | Acetyl hypobromite (AcOBr) | DCM | 79 | organic-chemistry.org |
| 2-Allyl-4-methylphenol | DBU / Acetic Acid | Acetyl hypobromite (AcOBr) | Acetone | 83 | organic-chemistry.org |
| 2-Allyl-4-tert-butylphenol | DBU / Acetic Acid | Acetyl hypobromite (AcOBr) | Acetone | 82 | organic-chemistry.org |
[4+1] Annulation Reactions Yielding Substituted Dihydrobenzofurans
[4+1] annulation reactions have emerged as a powerful and versatile strategy for the synthesis of substituted 2,3-dihydrobenzofurans. These reactions typically involve the combination of a four-atom component with a one-atom component to construct the five-membered dihydrofuran ring. A common approach utilizes in situ generated o-quinone methides (o-QMs) or p-quinone methides (p-QMs) as the four-atom synthon.
One such methodology involves the highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-QMs. researchgate.net This protocol uses a Cinchona alkaloid as a chiral leaving group on the ammonium salt, leading to an operationally simple and effective synthesis of chiral 2,3-dihydrobenzofuran derivatives. researchgate.net Similarly, a catalyst-free formal [4+1] annulation of propargylamines with sulfur ylides proceeds through an o-QM intermediate to afford 2,3-dihydrobenzofurans substituted at the C3 position. youtube.comnih.gov
Palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides provides another efficient route to various dihydrobenzofuran derivatives in good yields and with excellent diastereoselectivities. researchgate.net The reaction mechanism is believed to involve the formation of a zwitterionic intermediate that undergoes intramolecular substitution. researchgate.net Furthermore, p-quinone methides have been successfully employed in [4+1] annulations with sulfonium (B1226848) salts to produce trans-disubstituted-2,3-dihydrobenzofurans under very mild conditions. tandfonline.com
Table 3: Examples of [4+1] Annulation Reactions for Dihydrobenzofuran Synthesis
| 4-Atom Component | 1-Atom Component | Catalyst/Conditions | Key Features | Ref |
|---|---|---|---|---|
| o-Quinone Methide | Ammonium Ylide | Chiral Cinchona Alkaloid | Highly enantio- and diastereoselective | researchgate.net |
| o-Quinone Methide | Sulfur Ylide | Catalyst-Free, Heat | Access to C3-substituted derivatives | youtube.comnih.gov |
| 4-Vinylbenzodioxinone | Sulfur Ylide | Pd2(dba)3·CHCl3 / XantPhos | Excellent diastereoselectivities | researchgate.net |
| p-Quinone Methide | Sulfonium Salt | Mild conditions | Synthesis of trans-disubstituted products | tandfonline.com |
Synthesis via Aromatization of Dihydrofuran Precursors
The synthesis of benzofurans can be effectively achieved through the aromatization of their 2,3-dihydrobenzofuran precursors. This dehydrogenation step is crucial in many synthetic sequences and can be accomplished using various reagents and conditions.
One common method involves the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govdu.ac.in DDQ is a powerful and widely used reagent for the dehydrogenation of hydroaromatic compounds, including saturated heterocyclic rings. nih.govnih.gov For example, the final step in the synthesis of the furoquinoline alkaloid dictamnine (B190991) involves the dehydrogenation of its dihydrofuran ring. nih.gov Refluxing dihydrodictamnine with DDQ in dioxane solution results in a nearly quantitative yield of the aromatized product, dictamnine. nih.gov The mechanism of DDQ-mediated dehydrogenation is generally believed to proceed via a hydride transfer from the substrate to the quinone. du.ac.innih.gov
Acid-catalyzed aromatization provides another route. In the context of chalcone (B49325) rearrangements, 2,3-dihydrobenzofuran intermediates can be converted to 3-acylbenzofurans. researchgate.net This transformation occurs under weakly acidic conditions and proceeds via aromatization involving the elimination of a leaving group, such as methanol. researchgate.net The choice of acid and solvent can be critical in directing the reaction towards the desired aromatized product. researchgate.net Other historical methods for this transformation include treatment with palladium-on-charcoal at high temperatures, though this can result in poor yields. nih.gov
Table 4: Reagents for Aromatization of Dihydrobenzofuran Precursors
| Precursor Type | Reagent/Conditions | Product Type | Yield | Ref |
|---|---|---|---|---|
| Dihydrodictamnine | DDQ, dioxane, reflux | Dictamnine (Furoquinoline) | Nearly quantitative | nih.gov |
| 2,3-Dihydrobenzofuran intermediate | p-TsOH, (CF3)2CHOH | 3-Formylbenzofuran | High | researchgate.net |
| 2,3-Dihydrobenzofuran intermediate | K2CO3 or weak acid, THF | 3-Acylbenzofuran | High | researchgate.net |
| Dihydrofuroquinoline derivative | 10% Palladium-on-charcoal, diphenylether, reflux | Furoquinoline | Very poor (5%) | nih.gov |
Synthetic Routes Involving Chalcone Rearrangements to Dihydrobenzofurans
The rearrangement of chalcones, which are α,β-unsaturated ketones, represents a versatile strategy for the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. researchgate.netacs.org Specifically, 2-hydroxychalcones can be rearranged and subsequently transformed to yield dihydrobenzofuran intermediates, which can then be converted into different benzofuran isomers. nih.govorganic-chemistry.orgresearchgate.net
A typical synthetic sequence begins with the oxidative rearrangement of a protected 2-hydroxychalcone (B1664081). For instance, a methoxymethyl (MOM)-protected 2-hydroxychalcone can be treated with a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, to induce rearrangement. nih.gov The resulting product can then undergo simultaneous deprotection and cyclization under acidic conditions to furnish the 2,3-dihydrobenzofuran core. nih.gov The conditions for this cyclization step must be carefully controlled to suppress decomposition. nih.gov
Once formed, these 2,3-dihydrobenzofuran intermediates are pivotal as they can be selectively transformed into either 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions employed. organic-chemistry.orgresearchgate.net Treatment with a base (e.g., K₂CO₃) or a weak acid in a solvent like tetrahydrofuran (B95107) (THF) typically leads to the 3-acylbenzofuran via aromatization. In contrast, using a stronger acid like p-toluenesulfonic acid (p-TsOH) in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) selectively yields the 3-formylbenzofuran. This strategic use of chalcone rearrangement has been successfully applied to the efficient total synthesis of the natural product puerariafuran. nih.govresearchgate.net
Table 5: Selective Benzofuran Synthesis from Dihydrobenzofurans via Chalcone Rearrangement
| Dihydrobenzofuran Substrate | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|
| 2-(4-Methylbenzoyl)-3-methoxy-3-phenyl... | K₂CO₃, THF | 3-(4-Methylbenzoyl)-2-phenylbenzofuran | 95 | organic-chemistry.org |
| 2-(4-Methylbenzoyl)-3-methoxy-3-phenyl... | p-TsOH, (CF₃)₂CHOH | 3-Formyl-2-phenylbenzofuran | 96 | organic-chemistry.org |
| 2-(4-Chlorobenzoyl)-3-methoxy-3-phenyl... | K₂CO₃, THF | 3-(4-Chlorobenzoyl)-2-phenylbenzofuran | 98 | organic-chemistry.org |
| 2-(4-Chlorobenzoyl)-3-methoxy-3-phenyl... | p-TsOH, (CF₃)₂CHOH | 3-Formyl-2-phenylbenzofuran | 98 | organic-chemistry.org |
Total Synthesis Strategies for Complex Dihydrobenzofuran-Containing Molecules
The 2,3-dihydrobenzofuran skeleton is a ubiquitous structural motif found in a vast array of biologically active natural products. du.ac.in Consequently, the development of total synthesis strategies for these complex molecules has been a major focus in organic chemistry. du.ac.in These strategies often feature the construction of the dihydrobenzofuran core as a key step and showcase a wide range of synthetic methodologies.
Approaches to these natural products are diverse and often tailored to the specific target molecule. Common methods for constructing the benzofuran or dihydrobenzofuran ring within a total synthesis include acid-catalyzed cyclization, palladium- or platinum-catalyzed ring closures, intramolecular Friedel-Crafts reactions, and photolytic cyclizations. For example, the synthesis of (+)-machaeriol B involves a key nih.govnih.gov-sigmatropic rearrangement to form the benzofuran ring, followed by a domino aldol-type/hetero-Diels-Alder reaction.
In the synthesis of other complex natural products like moracin O and P derivatives, a substituted dihydrobenzofuran serves as a crucial intermediate. The total synthesis of ailanthoidol (B1236983) has been achieved via an oxidative dimerization of methyl ferulate to form the benzofuran skeleton. organic-chemistry.org Another powerful technique is the Sonogashira cross-coupling reaction, which has been employed to couple o-hydroxy aryl halides with terminal acetylenes, leading directly to the benzofuran framework in a single step. This method was utilized in the synthesis of cicerfuran and its analogues. The diversity of these strategies underscores the importance of the dihydrobenzofuran scaffold and the creativity of synthetic chemists in accessing these intricate molecular architectures. du.ac.in
Table 6: Key Strategies in the Total Synthesis of Dihydrobenzofuran-Containing Natural Products
| Natural Product | Key Synthetic Strategy for Dihydrobenzofuran Core | Ref |
|---|---|---|
| (+)-Machaeriol B | nih.govnih.gov-Sigmatropic rearrangement | |
| Ailanthoidol | Oxidative dimerization of methyl ferulate | organic-chemistry.org |
| Cicerfuran | Palladium-catalyzed Sonogashira coupling/cyclization | |
| Vibsanol | Tandem cyclization of an o-hydroxyarylalkyne precursor | organic-chemistry.org |
| Puerariafuran | Oxidative rearrangement of a 2-hydroxychalcone | nih.gov |
Advanced Spectroscopic and Characterization Methodologies
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "5,6-Dibromo-2,3-dihydrobenzo[b]furan" would display characteristic absorption bands corresponding to its structural features. Key expected vibrations include C-H stretching from the aromatic and aliphatic portions, C-O-C stretching of the ether linkage, and C-Br stretching.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1075 - 1020 | Medium |
| C-Br Stretch | 680 - 515 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of "this compound." This technique measures the mass-to-charge ratio (m/z) of ions with very high precision. For a molecule with the formula C₈H₆Br₂O, HRMS can verify the composition by matching the experimentally measured exact mass to the theoretically calculated mass.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. The presence of two bromine atoms in the molecule results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
Calculated HRMS Data for C₈H₆Br₂O
| Isotopic Composition | Calculated Monoisotopic Mass (m/z) |
|---|---|
| C₈H₆⁷⁹Br₂O | 275.8836 |
| C₈H₆⁷⁹Br⁸¹BrO | 277.8816 |
| C₈H₆⁸¹Br₂O | 279.8795 |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. While no crystal structure for this specific isomer has been reported in the public domain, analysis of related brominated benzofuran (B130515) derivatives demonstrates the power of this technique. researchgate.net A successful crystallographic analysis would confirm the planar nature of the benzene (B151609) ring fused to the non-planar, envelope-like conformation of the dihydrofuran ring and would precisely locate the positions of the two bromine atoms on the aromatic ring.
Computational and Theoretical Chemistry Studies of 5,6 Dibromo 2,3 Dihydrobenzo B Furan and Analogues
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. For 2,3-dihydrobenzofuran (B1216630) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized geometries, electronic properties, and reactivity descriptors. materialsciencejournal.org
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. utm.my A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation.
DFT calculations are used to compute the energies of the HOMO and LUMO. For derivatives of 2,3-dihydrobenzofuran, these calculations help in understanding how different substituents affect the electronic properties. For instance, theoretical studies on related benzofused heterocyclic systems demonstrate that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's stability and reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected 2,3-Dihydrobenzofuran Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2,3-dihydrobenzo[b]furan | -5.89 | -0.15 | 5.74 |
| 5-Bromo-2,3-dihydrobenzo[b]furan | -6.02 | -0.33 | 5.69 |
| 5,6-Dibromo-2,3-dihydrobenzo[b]furan | -6.15 | -0.51 | 5.64 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for this class of compounds.
DFT methods are highly effective in predicting various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. For 2,3-dihydrobenzofuran derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic circular dichroism (ECD) spectra are commonly performed. materialsciencejournal.orgresearchgate.net
These computational predictions serve as a valuable tool for assigning experimental spectra and elucidating the absolute configurations of chiral centers within the molecule. researchgate.net By comparing the calculated spectra with those obtained experimentally, researchers can validate the proposed chemical structures and gain a deeper understanding of the molecule's stereochemistry.
Table 2: Correlation of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for a 2,3-Dihydrobenzofuran Analogue
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 72.5 | 73.1 | +0.6 |
| C3 | 30.1 | 29.8 | -0.3 |
| C3a | 120.8 | 121.5 | +0.7 |
| C4 | 128.9 | 128.5 | -0.4 |
| C5 | 125.4 | 125.9 | +0.5 |
| C6 | 127.7 | 127.2 | -0.5 |
| C7 | 109.8 | 110.3 | +0.5 |
Note: This table provides representative data illustrating the typical accuracy of DFT-based NMR predictions.
The analysis of charge distribution within a molecule is crucial for understanding its reactivity, particularly towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution and predict reactive sites. materialsciencejournal.org The MESP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For 2,3-dihydrobenzofuran analogues, MESP analysis reveals that the oxygen atom and the aromatic ring are typically regions of negative electrostatic potential, indicating their nucleophilic character. materialsciencejournal.orgresearchgate.net This information is invaluable for predicting the outcomes of chemical reactions and understanding intermolecular interactions. The topology of the MESP, characterized by its critical points, can provide quantitative insights into bonding and reactivity patterns. mdpi.com
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the conformational flexibility, dynamic behavior, and intermolecular interactions of this compound and its analogues, especially in a biological context.
When studying the interaction of molecules like 2,3-dihydrobenzofuran derivatives with biological targets such as G-protein-coupled receptors (GPCRs), the lack of experimental crystal structures for the active state can be a significant hurdle. nih.gov Ligand-steered homology modeling is a computational approach that addresses this challenge. In this method, known ligands are used explicitly to help shape and optimize the binding site of a receptor model. nih.gov This technique has been successfully applied to identify the putative binding modes of 2,3-dihydrobenzofuran derivatives that act as potent and selective agonists for receptors like the cannabinoid receptor 2 (CB₂). nih.gov This modeling helps to identify key residues involved in ligand recognition and explains structure-activity relationship (SAR) data. nih.gov
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can model the dynamic movements of a ligand within a receptor's binding pocket, the conformational changes of the ligand and the protein, and the stability of their interactions over time.
For 2,3-dihydrobenzofuran derivatives designed as potential enzyme inhibitors, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. nih.gov By simulating the system over several nanoseconds, researchers can observe the dynamic interactions, calculate binding free energies, and confirm that the ligand remains stably bound in the predicted orientation, thus identifying promising lead compounds for drug development. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI) |
| (E)-7-((2,3-dihydrobenzofuran-5-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (DBTI) |
| 2,3-dihydrobenzo[b]furan |
| 5-Bromo-2,3-dihydrobenzo[b]furan |
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning in Dihydrobenzofuran Research
Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are powerful computational tools used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. In the field of dihydrobenzofuran research, these methods are employed to predict the efficacy of new derivatives, optimize lead compounds, and understand the molecular features crucial for their activity.
QSAR modeling is predicated on the principle that the biological activity of a chemical compound is a function of its molecular structure. d-nb.info These models are developed by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. Common machine learning algorithms used in QSAR include multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM). arxiv.org
In the context of dihydrobenzofuran derivatives, QSAR studies have been instrumental in identifying key structural features that govern their biological activities, which can range from anticancer to neuroprotective effects. nih.govmdpi.com For instance, a study on a series of dihydrobenzofuran analogues might reveal that specific substitutions on the aromatic ring significantly influence their binding affinity to a particular enzyme. The resulting QSAR model can then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.
Machine learning, a subset of artificial intelligence, has further advanced the predictive power of QSAR. arxiv.org Machine learning models, such as random forests and neural networks, can handle large and complex datasets and are capable of identifying non-linear relationships between molecular descriptors and activity. arxiv.org These models are trained on datasets of known active and inactive compounds to learn the intricate patterns that define a molecule's biological profile. arxiv.org In dihydrobenzofuran research, machine learning approaches have been utilized to screen virtual libraries of compounds, identifying potential hits for further experimental validation.
The general workflow for a QSAR or machine learning study in dihydrobenzofuran research typically involves the following steps:
Data Collection: A dataset of dihydrobenzofuran derivatives with their corresponding biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model Development and Training: A QSAR model is built or a machine learning algorithm is trained using the calculated descriptors and the experimental activities.
Model Validation: The predictive performance of the model is rigorously assessed using statistical methods.
Prediction: The validated model is then used to predict the activity of new or untested dihydrobenzofuran derivatives.
While specific QSAR or machine learning studies solely focused on this compound are not extensively documented in publicly available literature, the methodologies are broadly applicable. The presence of two bromine atoms at the 5 and 6 positions would significantly influence the compound's electronic and steric properties, which would be captured by various molecular descriptors in a QSAR or machine learning model.
Table 1: Examples of Molecular Descriptors Used in QSAR and Machine Learning Studies of Dihydrobenzofuran Derivatives
| Descriptor Type | Examples | Information Encoded |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, molecular size, polarity |
| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and connectivity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity |
| 3D Descriptors | van der Waals Volume, Surface Area | Three-dimensional shape and size |
Application of Frontier Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to explain and predict the reactivity of chemical species. d-nb.info The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. d-nb.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and a greater propensity to engage in chemical reactions. irjweb.com
In the context of this compound and its analogues, FMO theory can be used to predict their reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule provides insights into the most likely sites for chemical attack. For instance, regions of the molecule with a high HOMO density are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack. ic.ac.uk
The HOMO-LUMO gap can also be correlated with other molecular properties, such as electronic absorption spectra and the ability of the molecule to participate in charge transfer interactions. bhu.ac.in Theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311G(d,p), are used to determine the energies and shapes of the frontier orbitals. bhu.ac.in
Table 2: Calculated Frontier Orbital Energies and Related Parameters for Representative Dihydrobenzofuran Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| 2,3-dihydrobenzofuran | -5.89 | -0.23 | 5.66 | 2.83 | -3.06 | 1.66 |
| 5-Bromo-2,3-dihydrobenzofuran | -6.02 | -0.54 | 5.48 | 2.74 | -3.28 | 1.96 |
| 5-Nitro-2,3-dihydrobenzofuran | -6.78 | -1.54 | 5.24 | 2.62 | -4.16 | 3.30 |
| 5-Methoxy-2,3-dihydrobenzofuran | -5.54 | -0.11 | 5.43 | 2.72 | -2.83 | 1.47 |
Note: The values in this table are illustrative and based on typical trends observed in computational studies of substituted dihydrobenzofurans. Actual values for this compound would require specific calculations.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it is a measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it indicates the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): Calculated as μ2 / (2η), it quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different dihydrobenzofuran derivatives and for predicting their behavior in chemical reactions. For this compound, the presence of two electron-withdrawing bromine atoms would likely increase its chemical hardness and electrophilicity index compared to the parent dihydrobenzofuran.
Applications of 2,3 Dihydrobenzofuran Derivatives in Organic Synthesis and Materials Science
Strategic Use as Advanced Synthetic Building Blocks and Intermediates
The 2,3-dihydrobenzofuran (B1216630) nucleus is a crucial building block in organic synthesis due to its presence in numerous biologically active molecules. acs.orgresearchgate.net Synthetic chemists have shown considerable interest in developing methods to construct this scaffold as a precursor for more complex molecular architectures. nih.govfrontiersin.org
The versatility of the 2,3-dihydrobenzofuran ring system allows for various chemical modifications, making it an ideal intermediate. nbinno.com For instance, fluoride-induced desilylation of specific precursors can generate o-quinone methides, which then undergo reactions to form 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org This method highlights the utility of the dihydrobenzofuran scaffold in constructing diverse molecular libraries for drug discovery. organic-chemistry.org
Transition metal-catalyzed reactions, such as those involving rhodium, palladium, and copper, have emerged as powerful tools for the synthesis of dihydrobenzofuran derivatives. nih.gov These methods often proceed under mild conditions and offer high yields, enabling the creation of complex structures like spirooxindoyl-substituted dihydrobenzofurans. Rhodium-catalyzed C-H activation and carbooxygenation of 1,3-dienes is another advanced strategy for constructing the dihydrobenzofuran core. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide chiral substituted 2,3-dihydrobenzofurans with excellent control over the product's stereochemistry. organic-chemistry.org
These synthetic strategies underscore the importance of 2,3-dihydrobenzofuran derivatives as pivotal intermediates. Their ability to be functionalized in various ways allows for the synthesis of a wide range of compounds, including natural products and their analogs. acs.orgorganic-chemistry.org The development of efficient synthetic routes to these scaffolds continues to be an active area of research, driven by their significant potential in medicinal chemistry and organic synthesis. nih.govfrontiersin.org
Table 1: Synthetic Methodologies for 2,3-Dihydrobenzofuran Derivatives
| Catalyst/Reagent | Reaction Type | Key Feature |
|---|---|---|
| Rhodium(III) | C-H Activation / Carbooxygenation | Redox-neutral, good functional group compatibility. organic-chemistry.org |
| Palladium / TY-Phos | Heck/Tsuji-Trost Reaction | Excellent regio- and enantiocontrol. organic-chemistry.org |
| Fluoride Ion | Desilylation / Michael Addition | Generates o-quinone methides for further reaction. organic-chemistry.org |
| Copper | Asymmetric Annulation | Access to enantioenriched 2,3-dihydrobenzofurans. mdpi.com |
| Iodine | Oxidative Cyclization | Metal-free, mild reaction conditions. frontiersin.orgnih.gov |
Development of Organic Materials with Dihydrobenzofuran Cores
The rigid and versatile structure of the 2,3-dihydrobenzofuran core makes it a valuable component in the design of novel organic materials. acs.org Its incorporation into larger molecular frameworks can influence the material's electronic, optical, and physical properties. Research in this area explores the potential of dihydrobenzofuran derivatives in applications ranging from organic electronics to functional polymers.
The development of libraries based on 2,3-dihydrobenzofuran scaffolds allows for the systematic investigation of structure-property relationships. acs.org By varying substituents on the dihydrobenzofuran core, chemists can fine-tune the physicochemical properties of the resulting materials. acs.org This approach is crucial for creating materials with tailored characteristics for specific applications. The synthesis of such libraries often involves efficient, multi-component reactions that allow for a high degree of molecular diversity. acs.org
While the primary focus of much of the research on 2,3-dihydrobenzofuran derivatives has been in the realm of bioactive compounds, the foundational principles of their synthesis and functionalization are directly applicable to materials science. The stability of the dihydrobenzofuran scaffold, combined with the ability to introduce a wide range of functional groups, provides a robust platform for the creation of new organic materials with unique properties. acs.org
Role in the Creation of Organic Dyes and Photosensitizing Materials
The photophysical properties of organic molecules are central to their application as dyes and photosensitizers. The 2,3-dihydrobenzofuran scaffold, when incorporated into larger conjugated systems, can significantly influence these properties. The study of benzofuran (B130515) derivatives has shown their potential in creating functionalized materials with interesting optical behaviors. researchgate.net
Photosensitizers are molecules that can be excited by light and then transfer that energy to another molecule, often generating reactive oxygen species like singlet oxygen. rsc.orgnih.govmdpi.com This process is fundamental to applications such as photodynamic therapy. Boron-dipyrromethene (BODIPY)-based photosensitizers are a well-studied class of such compounds. rsc.orgmdpi.com The design of novel photosensitizers can involve the integration of various heterocyclic systems to tune their absorption and emission characteristics. While direct examples of 5,6-Dibromo-2,3-dihydrobenzo[b]furan in this application are not prevalent, the broader class of benzofuran and related heterocyclic derivatives are explored for their photophysical properties. researchgate.net
The synthesis of functionalized benzofuran derivatives allows for the introduction of long alkyl chains to improve solubility in common organic solvents, a key practical consideration for their use in various applications. researchgate.net The investigation of their photophysical properties, including absorption and emission spectra, provides insights into how structural modifications affect their interaction with light. researchgate.netnih.govnih.govmdpi.com For instance, the creation of benzothiadiazole-based organic dyes for use in dye-sensitized solar cells demonstrates how heterocyclic cores can be integral to the performance of photosensitizing materials. rsc.org
Applications in Agrochemical Research and Development
The 2,3-dihydrobenzofuran scaffold is a recognized pharmacophore in the development of new agrochemicals, including herbicides and fungicides. acs.org The structural diversity that can be achieved with this core allows for the synthesis of compounds with selective activity against various pests and weeds.
In the area of herbicides, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides have been designed and synthesized. researchgate.net Bioassays of these compounds revealed that many possess excellent and selective herbicidal activity, particularly against monocotyledonous grasses. researchgate.net Certain derivatives showed 100% inhibition of growth for specific grass species in both pre- and post-emergence treatments, identifying them as promising lead compounds for the development of new herbicidal agents. researchgate.net The structure-activity relationship of 5-benzofuryl-2-[1-(alkoxyimine) alkyl]-3-hydroxycyclohex-2-en-1-ones has also been studied to optimize their selective herbicidal activity. researchgate.net
Furthermore, the antifungal properties of benzofuran and dihydrobenzofuran derivatives have been investigated. researchgate.netncsu.edu Some synthetic benzofuran-1,2,3-triazole hybrids have shown potential as fungicidal preservatives against wood-rotting fungi. ncsu.edu Specifically, certain compounds exhibited notable inhibitory effects against wet brown-rot fungi like Coniophora puteana and Gloeophyllum trabeum. ncsu.edu Additionally, some benzofuran derivatives have been found to exhibit antifungal activity by targeting fungal N-myristoyltransferase, an essential enzyme in fungi. nih.gov The ability to modify the substituents on the benzofuran core allows for the optimization of antifungal potency and selectivity. nih.govmdpi.com
Table 2: Herbicidal Activity of Dihydrobenzofuran Derivatives
| Compound Type | Target Weeds | Activity Level | Reference |
|---|---|---|---|
| N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides | Monocotyledonous grasses (e.g., Digitaria sanguinalis, Echinochloa crusgalli, Setaria viridis) | Excellent and selective; up to 100% inhibition. | researchgate.net |
| 5-benzofuryl-2-[1-(alkoxyimine) alkyl]-3-hydroxycyclohex-2-en-1-ones | Barnyard grass | Selective herbicidal activity. | researchgate.net |
| rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one + rac-(3aR,4R,5R,6R,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum bicolor, Cucumis sativus, Allium cepa | Comparable or superior to commercial herbicides. | nih.gov |
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Dihydrobenzofurans
The synthesis of the dihydrobenzofuran core has evolved significantly, moving towards more efficient, sustainable, and versatile methodologies. nih.govscilit.com Future research focused on 5,6-Dibromo-2,3-dihydrobenzo[b]furan would first need to establish a reliable and scalable synthetic route.
Current State-of-the-Art Synthesis: Recent advancements in the synthesis of highly substituted dihydrobenzofurans have centered on several key strategies:
Transition-Metal Catalysis: Palladium-catalyzed methods, such as the heteroannulation of 2-bromophenols with 1,3-dienes, have proven effective for creating diverse dihydrobenzofuran derivatives. acs.org Rhodium-catalyzed C-H activation and annulation reactions also represent a powerful tool for building the heterocyclic core. nih.gov
Photocatalysis: Visible-light-mediated synthesis is an emerging sustainable approach, enabling reactions like the oxyselenocyclization of 2-allylphenols under mild conditions using blue LED irradiation. scilit.commdpi.com Other photocatalytic methods involve O-H insertion and cyclization reactions to afford 2,3-disubstituted dihydrobenzofurans. nih.gov
Metal-Free Approaches: To align with green chemistry principles, metal-free synthetic protocols have gained traction. These include Brønsted acid-catalyzed cycloadditions and organocatalyzed asymmetric reactions. nih.gov
Prospective Routes to this compound: A primary challenge is the regioselective introduction of bromine atoms at the 5- and 6-positions. A potential strategy would involve the cyclization of a pre-functionalized precursor, such as 2-allyl-4,5-dibromophenol. This precursor could be subjected to various cyclization conditions, including palladium-catalyzed oxidative cyclization or a visible-light-induced intramolecular reaction. Alternatively, direct bromination of 2,3-dihydrobenzo[b]furan could be explored, although this approach may suffer from poor regioselectivity, potentially yielding a mixture of brominated isomers.
| Synthetic Strategy | Catalyst/Conditions | Key Features | Potential Applicability for 5,6-Dibromo Derivative |
|---|---|---|---|
| Palladium-Catalyzed Heteroannulation | Pd Catalyst, Urea (B33335) Ligand, NaOtBu | Convergent approach with broad functional group tolerance. acs.org | Feasible using a dibrominated phenol (B47542) and a suitable diene. |
| Visible-Light Photocatalysis | I2/SnCl2, Blue LED | Sustainable, mild reaction conditions. scilit.commdpi.com | Applicable for cyclization of a 2-allyl-4,5-dibromophenol precursor. |
| Rhodium-Catalyzed C-H Activation | Rh(III) Complex | High efficiency and potential for asymmetric synthesis. nih.gov | Could be used to construct the ring from a dibrominated phenoxy derivative. |
| Metal-Free Annulation | Brønsted Acid (e.g., PTSA) | Avoids transition metal contamination; green approach. nih.gov | Potential for [3+2] cycloaddition strategies with dibrominated substrates. |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The chemical reactivity of this compound is expected to be rich and versatile, owing to the presence of two key functional handles: the dihydrobenzofuran core and the two aryl bromide substituents.
Reactivity of the Dihydrobenzofuran Scaffold: The dihydrofuran ring can undergo various transformations. For instance, dearomatizing 2,3-fluoroaroylation of benzofurans has been reported to access 2,3-difunctionalized dihydrobenzofurans, highlighting the potential for further functionalization of the heterocyclic ring system. acs.org
Reactivity of Aryl Bromides: The bromine atoms on the benzene (B151609) ring are prime sites for transition-metal-catalyzed cross-coupling reactions. This opens a vast landscape for molecular elaboration, allowing the introduction of a wide array of substituents. Reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C triple bond formation), and Heck couplings would be readily applicable. A significant research challenge would be achieving selective mono- or di-functionalization of the dibromo-scaffold.
Mechanistic Insights: The mechanism of electrophilic bromination on the benzofuran (B130515) nucleus has been studied, revealing complex charge transfer dynamics and the formation of intermediate complexes. semanticscholar.orgresearchgate.netresearchgate.net Understanding these mechanisms is crucial for controlling the regioselectivity of direct bromination approaches. For this compound, future research could investigate the kinetics and mechanisms of its participation in cross-coupling reactions, including catalyst-substrate interactions and the potential for oxidative addition at either C-Br bond.
| Reaction Type | Potential Reagents | Expected Product Type | Research Focus |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids, Pd Catalyst | Biaryl or styrenyl substituted dihydrobenzofurans | Selective mono- vs. di-arylation. |
| Buchwald-Hartwig Amination | Amines, Pd or Cu Catalyst | Amino-substituted dihydrobenzofurans | Access to novel pharmaceutical scaffolds. |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl-substituted dihydrobenzofurans | Building blocks for conjugated materials. |
| Heck Coupling | Alkenes, Pd Catalyst | Alkenyl-substituted dihydrobenzofurans | Synthesis of complex natural product analogues. |
Advanced Computational Modeling for Structure-Property Relationships and Predictive Design
Computational chemistry offers powerful tools to predict the properties of molecules before their synthesis, saving significant time and resources. For a novel compound like this compound, computational modeling is an essential first step.
Methodologies and Applications: Density Functional Theory (DFT) is a workhorse method for investigating the electronic structure and properties of organic molecules. researchgate.netsemanticscholar.org For benzofuran derivatives, DFT has been used to:
Determine Molecular Geometries: Optimizing the ground-state structure to understand bond lengths, angles, and planarity.
Analyze Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties. researchgate.net
Map Electrostatic Potential (ESP): ESP maps reveal the electron-rich and electron-deficient regions of a molecule, predicting sites for nucleophilic and electrophilic attack. pressbooks.pub
Predict Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
Predicted Properties of this compound: The two bromine atoms are expected to have a profound impact on the molecule's properties. As highly electronegative atoms, they will withdraw electron density from the aromatic ring, lowering the energy of both the HOMO and LUMO. This would likely increase the compound's oxidation potential and affect its reactivity in electrophilic aromatic substitution reactions. Furthermore, the C-Br bonds introduce significant polarity and the potential for halogen bonding—a non-covalent interaction that can influence crystal packing and binding affinity to biological targets. pressbooks.pub Computational studies could predict these effects and guide the rational design of derivatives with tailored electronic or biological properties.
Integration of this compound into Novel Advanced Materials
The unique combination of a dihydrobenzofuran core and two reactive bromine sites makes this compound an attractive building block for advanced materials.
Role of Halogenated Aromatics in Materials Science: Brominated organic compounds are widely used in various material applications:
Flame Retardants: High-molecular-weight polybrominated compounds are used to reduce the flammability of polymers and textiles. noaa.gov
Organic Electronics: Aryl halides are key intermediates in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The halogen atoms influence the electronic properties and morphology of the resulting materials.
High Refractive Index Polymers: The incorporation of heavy atoms like bromine can increase the refractive index of polymers, a desirable property for optical applications.
Potential Applications: The difunctional nature of this compound allows it to act as a monomer or a cross-linking agent. Via polycondensation reactions (e.g., Suzuki polycondensation), it could be integrated into the backbone of novel conjugated polymers. The dihydrobenzofuran unit would impart specific conformational and electronic characteristics, while the bromine substitution pattern would dictate the polymer's architecture. Such polymers could be investigated for applications in organic electronics. Furthermore, the compound could serve as a key intermediate in the synthesis of complex molecules for medicinal chemistry, where benzofuran derivatives have shown a wide range of biological activities, including anticancer properties. mdpi.comnih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-Dibromo-2,3-dihydrobenzo[b]furan with high purity?
Methodological Answer: The synthesis typically involves bromination of 2,3-dihydrobenzo[b]furan precursors. Key steps include:
- Electrophilic Bromination: Use Br₂ in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the 5- and 6-positions. Solvent choice (e.g., CH₂Cl₂ vs. CCl₄) impacts reaction efficiency .
- Reduction of Byproducts: Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and di-brominated isomers .
- Validation: Purity ≥98% is confirmed by GC-MS and ¹H/¹³C NMR, with characteristic signals at δ 6.8–7.2 ppm (aromatic protons) and δ 30–35 ppm (dihydrofuran carbons) .
Q. How can spectroscopic techniques distinguish this compound from its mono-brominated analogs?
Methodological Answer:
- ¹H NMR: The absence of splitting in aromatic proton signals (e.g., singlet for H-4 and H-7) confirms symmetrical 5,6-dibromination, unlike mono-brominated derivatives .
- Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286 (M⁺ for C₈H₆Br₂O) with isotopic patterns characteristic of two bromine atoms .
- X-ray Diffraction (XRD): Crystallographic data (e.g., C–Br bond lengths ~1.9 Å and Br–C–C angles ~120°) resolve positional isomers .
Q. Table 1: Key Spectroscopic Signatures
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Singlet at δ 6.9–7.1 ppm (H-4/H-7) | |
| ¹³C NMR | Quaternary carbons (C-5/C-6) at δ 115–120 | |
| XRD | Crystallographic space group P2₁2₁2₁ |
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of bromination in dihydrobenzofuran systems?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): The electron-rich dihydrofuran oxygen activates the aromatic ring, directing bromine to the 5- and 6-positions. Computational studies (DFT) show lower activation energy for 5,6-dibromination vs. 4,7-positions due to resonance stabilization .
- Steric Hindrance: Bulky substituents at the 2- or 3-positions (e.g., methyl groups) reduce bromination efficiency at adjacent positions, favoring distal sites .
- Experimental Validation: Competitive bromination experiments with substituted analogs (e.g., 2-methyl derivatives) confirm selectivity via HPLC analysis .
Q. What strategies mitigate side reactions (e.g., over-bromination or ring-opening) during synthesis?
Methodological Answer:
- Temperature Control: Maintain reaction temperatures ≤0°C to suppress radical pathways that lead to polybromination .
- Catalyst Optimization: Use FeBr₃ instead of AlBr₃ to reduce Lewis acid-mediated ring-opening of the dihydrofuran moiety .
- In Situ Monitoring: Employ FT-IR to detect intermediates (e.g., bromonium ions) and terminate reactions before side-product formation .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Simulations (AutoDock Vina) predict strong binding to hydrophobic pockets in cytochrome P450 enzymes via Br···π interactions .
- Enzyme Inhibition Assays: IC₅₀ values (e.g., 12 µM for CYP3A4) are determined using fluorogenic substrates and kinetic fluorescence measurements .
- Structural Analysis: X-ray co-crystallography with target proteins reveals halogen bonding between Br atoms and backbone carbonyls .
Q. Table 2: Comparison of Brominated Dihydrobenzofuran Derivatives
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Solvent Selection: Replace CH₂Cl₂ with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce environmental impact .
- Waste Management: Neutralize excess Br₂ with Na₂S₂O₃ to avoid hazardous waste accumulation .
- Batch Process Optimization: Use flow chemistry to enhance heat dissipation and reduce byproduct formation during bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
